2-Amino-4-methyl-2-phenylpentanoic acid
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Overview
Description
2-Amino-4-methyl-2-phenylpentanoic acid is an organic compound with the molecular formula C12H17NO2 It is a branched-chain amino acid derivative, structurally related to leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-2-phenylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-phenylacetonitrile, followed by hydrolysis and amination reactions. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-2-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Amino-4-methyl-2-phenylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and neurological conditions.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-2-phenylpentanoic acid involves its interaction with specific enzymes and receptors in the body. It is known to participate in the catabolism of branched-chain amino acids, where it is converted into branched-chain ketoacids by branched-chain aminotransferase. These ketoacids are further metabolized by the branched-chain ketoacid dehydrogenase complex, leading to the production of acyl-CoA intermediates .
Comparison with Similar Compounds
2-Amino-4-methyl-2-phenylpentanoic acid is similar to other branched-chain amino acids such as leucine, isoleucine, and valine. its unique structure, with a phenyl group attached to the carbon chain, distinguishes it from these compounds.
List of Similar Compounds
- Leucine (2-amino-4-methylpentanoic acid)
- Isoleucine (2-amino-3-methylpentanoic acid)
- Valine (2-amino-3-methylbutanoic acid)
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and diverse applications make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-amino-4-methyl-2-phenylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)8-12(13,11(14)15)10-6-4-3-5-7-10/h3-7,9H,8,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHYJHOWNHXJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7399-38-4 |
Source
|
Record name | NSC54408 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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